molecular formula C13H16FNO3 B2710901 4-(3-Fluoro-4-methoxybenzoyl)-1,4-oxazepane CAS No. 2320420-64-0

4-(3-Fluoro-4-methoxybenzoyl)-1,4-oxazepane

Cat. No.: B2710901
CAS No.: 2320420-64-0
M. Wt: 253.273
InChI Key: OIHNRXBXYQNXMQ-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxybenzoyl)-1,4-oxazepane: is an organic compound that features a unique combination of a fluoro-substituted phenyl ring and an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-4-methoxybenzoyl)-1,4-oxazepane typically involves the following steps:

    Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol and an appropriate electrophile.

    Introduction of the Fluoro-Substituted Phenyl Group: The fluoro-substituted phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluoro-substituted benzene derivative reacts with a nucleophile.

    Coupling of the Two Fragments: The final step involves coupling the oxazepane ring with the fluoro-substituted phenyl group using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluoro-substituted phenyl ring can participate in nucleophilic aromatic substitution reactions, where the fluoro group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate the function of specific proteins or pathways.

Industry:

    Specialty Chemicals: The compound can be used in the production of specialty chemicals, including agrochemicals and fine chemicals.

    Advanced Materials: It can be utilized in the development of advanced materials with specific properties, such as high-performance coatings or adhesives.

Mechanism of Action

The mechanism by which 4-(3-Fluoro-4-methoxybenzoyl)-1,4-oxazepane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro-substituted phenyl ring can enhance binding affinity through hydrophobic interactions, while the oxazepane ring can provide additional binding sites or influence the compound’s overall conformation.

Comparison with Similar Compounds

    (3-Fluoro-4-methoxyphenyl)(1,4-diazepan-4-yl)methanone: Similar structure but with a diazepane ring instead of an oxazepane ring.

    (3-Fluoro-4-methoxyphenyl)(1,4-thiazepan-4-yl)methanone: Similar structure but with a thiazepane ring instead of an oxazepane ring.

Uniqueness:

    Structural Features: The presence of both a fluoro-substituted phenyl ring and an oxazepane ring makes 4-(3-Fluoro-4-methoxybenzoyl)-1,4-oxazepane unique compared to its analogs.

    Chemical Reactivity:

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-(1,4-oxazepan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c1-17-12-4-3-10(9-11(12)14)13(16)15-5-2-7-18-8-6-15/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHNRXBXYQNXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCOCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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